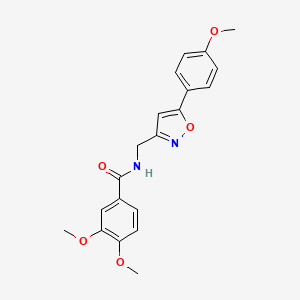

3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

描述

属性

IUPAC Name |

3,4-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-24-16-7-4-13(5-8-16)18-11-15(22-27-18)12-21-20(23)14-6-9-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSHRENKPFDJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction. For instance, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles . This intermediate can then be further functionalized to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency.

化学反应分析

Types of Reactions

3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isoxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Friedel-Crafts acylation or alkylation can be used with aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

科学研究应用

3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the isoxazole ring.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of isoxazole-containing compounds with biological targets, providing insights into their mechanism of action.

作用机制

The mechanism of action of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may be exploited for therapeutic purposes.

相似化合物的比较

Similar Compounds

3,4-dimethoxyphenethylamine: Shares the methoxy substitution pattern but lacks the isoxazole ring.

4-methoxyphenylisoxazole: Contains the isoxazole ring but differs in the substitution pattern on the aromatic ring.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide lies in its combination of the benzamide core with the isoxazole ring and methoxy groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

生物活性

3,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, with the CAS number 953209-11-5, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 368.4 g/mol

- Structure : The compound features a benzamide core substituted with methoxy and isoxazole groups, which are known to influence its biological activity.

Anticancer Activity

Research indicates that derivatives of benzamide compounds often exhibit anticancer properties. For instance, similar compounds have shown moderate antineoplastic activity against various cancer cell lines, such as TK-10 and HT-29 . The presence of the isoxazole moiety is believed to enhance these effects by interacting with specific cellular pathways involved in tumor growth.

Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial activities. For example, certain isoxazole derivatives demonstrated significant inhibitory effects against pathogenic bacteria and fungi. This suggests that this compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity. Isoxazole derivatives are often studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary studies indicate that related compounds can selectively inhibit COX-2, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : The compound may interact with specific receptors that regulate cellular signaling pathways related to cancer and inflammation.

Study 1: Anticancer Activity

A study involving a series of benzamide derivatives found that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines at low micromolar concentrations. The study highlighted the importance of the methoxy and isoxazole groups in enhancing anticancer activity .

Study 2: Anti-inflammatory Properties

In another study focused on inflammatory responses, isoxazole derivatives were tested for their ability to inhibit COX enzymes. Results indicated that certain derivatives could reduce inflammation markers significantly in vitro. This finding supports the hypothesis that this compound may also have anti-inflammatory effects .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a benzamide derivative with an isoxazole-containing intermediate. Key steps include:

- Nucleophilic substitution to form the isoxazole ring via cyclization of nitrile oxides with alkynes .

- Amide bond formation between the benzamide core and the isoxazole-methyl group using coupling agents like EDCI/HOBt .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

- Yield optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and monitor progress via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and amide protons (δ ~8.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₂₁H₂₂N₂O₅) .

- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement .

Q. What are the key solubility and stability properties critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for cell-based assays) .

- Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and varying pH (3–9) to assess hydrolytic stability of the isoxazole and amide bonds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like cyclooxygenase-2 (COX-2) or kinases .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR analysis : Corolate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer :

- Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to compare IC₅₀ values across cell lines .

- Target selectivity screening : Employ kinome-wide profiling or proteomics to identify off-target interactions .

- Metabolite analysis : Identify active metabolites via LC-MS to explain divergent results .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation under different conditions?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning .

- Temperature-dependent studies : Collect data at 100 K and 298 K to analyze conformational flexibility of the isoxazole-methyl linker .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。